molecular formula C6H15N4S+ B14916652 5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4lambda4-thiadiazol-2-amine

5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4lambda4-thiadiazol-2-amine

Katalognummer: B14916652
Molekulargewicht: 175.28 g/mol
InChI-Schlüssel: TYQMOKPXAMYVPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4lambda4-thiadiazol-2-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4lambda4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminoethanethiol with a suitable carbonyl compound, followed by cyclization in the presence of a dehydrating agent. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4lambda4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino or thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4lambda4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4lambda4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminothiazole: A related compound with a similar structure but different functional groups.

    Imidazoles: Another class of heterocyclic compounds with nitrogen atoms in the ring.

    Thiazoles: Compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Uniqueness

5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4lambda4-thiadiazol-2-amine is unique due to its specific combination of functional groups and the presence of both sulfur and nitrogen atoms in the ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C6H15N4S+

Molekulargewicht

175.28 g/mol

IUPAC-Name

2-(2-aminoethyl)-3,3-dimethyl-2H-1,3,4-thiadiazol-3-ium-5-amine

InChI

InChI=1S/C6H15N4S/c1-10(2)5(3-4-7)11-6(8)9-10/h5H,3-4,7H2,1-2H3,(H2,8,9)/q+1

InChI-Schlüssel

TYQMOKPXAMYVPF-UHFFFAOYSA-N

Kanonische SMILES

C[N+]1(C(SC(=N1)N)CCN)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.